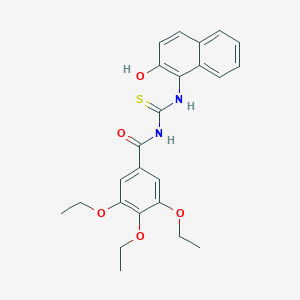![molecular formula C24H24N2O2S B316625 N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea](/img/structure/B316625.png)
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is a complex organic compound that features a unique combination of structural elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acenaphthylene derivative: This involves the reduction of acenaphthene to acenaphthylene, followed by amination to introduce the amino group.
Thioamide formation: The amino group is then reacted with carbon disulfide to form the corresponding thioamide.
Acylation: The thioamide is acylated with 2-(4-isopropylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thioamides.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is not fully understood. it is believed to interact with specific molecular targets through its thioamide and phenoxy groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(1-naphthyl)acetamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-isopropoxybenzamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is unique due to the presence of both the acenaphthylene and isopropylphenoxy moieties, which confer distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with biological targets or unique material properties are desired.
属性
分子式 |
C24H24N2O2S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H24N2O2S/c1-15(2)16-8-11-19(12-9-16)28-14-22(27)26-24(29)25-21-13-10-18-7-6-17-4-3-5-20(21)23(17)18/h3-5,8-13,15H,6-7,14H2,1-2H3,(H2,25,26,27,29) |
InChI 键 |
QAFIXTBBRWOSNZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C3C=CC=C4C3=C(CC4)C=C2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B316542.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B316543.png)

![N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B316548.png)
![2-bromo-N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B316549.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-5-(4-bromophenyl)furan-2-carboxamide](/img/structure/B316551.png)
![2-fluoro-N-[[(4E)-3-oxo-4-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316553.png)
![2-(3,4-dimethylphenoxy)-N-[[(4E)-3-oxo-4-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]acetamide](/img/structure/B316554.png)
![4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316556.png)
![N-{[2-(propan-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B316557.png)
![N-({2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B316559.png)
![5-bromo-2-methoxy-N-({2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B316560.png)
![3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316561.png)
![3-methoxy-N-[[(3E)-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]naphthalene-2-carboxamide](/img/structure/B316565.png)
